![molecular formula C10H16ClNS B3305211 4-(Butylthio)aniline hydrochloride CAS No. 92286-68-5](/img/structure/B3305211.png)
4-(Butylthio)aniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of aniline-based compounds like “4-(Butylthio)aniline hydrochloride” typically involves the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Aniline hydrochloride can be prepared conveniently by mixing aniline and concentrated hydrochloric acid in an evaporating dish and evaporating to dryness .Chemical Reactions Analysis
Aniline-based compounds like “4-(Butylthio)aniline hydrochloride” can undergo various reactions. For instance, they can react with alkyl halides to form secondary amines, tertiary amines, or quaternary ammonium salts . They can also undergo reactions with halogens .Scientific Research Applications
Conducting Polymer Hydrogels
Polyaniline-based conducting hydrogels have been identified as a promising class of polymeric material for a wide range of applications . These hydrogels have received immense consideration because of their biocompatibility, hydrophilic properties, biodegradable nature, electroconductivity, ample resources, and ease of preparation . They are considered potential candidates for some innovative technologies like flexible electronics, especially flexible supercapacitors and solar cells .
Biomedical Applications
The biocompatibility nature of polyaniline-based conducting hydrogels plays a key role in biomedical applications such as bioconductors, biosensors, implantable medical devices, electro-stimulated drug delivery systems, artificial muscle, and tissue engineering .
Energy Applications
Polyaniline-based conducting hydrogels have also found applications in the energy sector. They are used in flexible supercapacitors and solar cells due to their flexible nature .
Synthesis of Aniline-based Triarylmethanes
4-(Butylthio)aniline hydrochloride can be used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields .
Preparation of Polyamides
Primary aniline-based triarylmethanes were usually employed as monomers for the preparation of polyamides, which are useful in several applications for material science .
Preparation of Diverse Triarylmethanes
Amino and hydroxy groups on benzene rings of primary aniline- and phenol-based triarylmethanes can be easily converted into various functional groups that could be precursors for the preparation of diverse triarylmethanes .
Safety and Hazards
properties
IUPAC Name |
4-butylsulfanylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h4-7H,2-3,8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINAQVGMRKKPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Butylthio)phenyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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